Vernakalant hydrochloride is a novel antiarrhythmic agent under investigation for its relative atrial selectivity. [, , ] While its intravenous formulation has been approved in some regions for converting recent-onset atrial fibrillation to sinus rhythm, it is not universally available. [, ] Its development stems from the need for safer and more effective pharmacological cardioversion options. [, ] Unlike traditional antiarrhythmic drugs, Vernakalant hydrochloride exhibits a unique multi-ion channel blocking profile, primarily targeting atrial tissue. [, ]
Further research is needed to fully elucidate the safety profile of Vernakalant hydrochloride, particularly regarding potential adverse events. [, ] Investigating its long-term efficacy in preventing AF recurrence is crucial, as current data primarily focus on short-term conversion. [, ] Additionally, exploring its potential in managing AF in diverse patient populations and clinical settings, including those with structural heart disease, could provide valuable insights. [] Understanding the clinical implications of its unique pharmacological profile, particularly its atrial selectivity, requires further investigation. [, ]
Vernakalant hydrochloride is synthesized entirely through chemical processes, ensuring the chirality of its active components. Its chemical formula is with a molecular mass of approximately 385.93 g/mol. The compound is registered under the CAS number 748810-28-8 and has a pKa of 9.5, indicating that the pyrrole nitrogen is protonated at neutral pH .
The synthesis of vernakalant hydrochloride involves multiple steps designed to ensure high efficiency and selectivity. Key methods include:
The synthesis pathway ensures that the final product has a high purity level (greater than 98% HPLC purity) and is suitable for industrial production due to its straightforward process and mild reaction conditions .
Vernakalant hydrochloride features a complex molecular structure characterized by several functional groups:
The structural configuration allows for specific binding to ion channels in cardiac tissues, which is essential for its function as an antiarrhythmic agent .
Vernakalant hydrochloride undergoes various chemical reactions during its synthesis and metabolism:
These reactions are crucial for understanding both the therapeutic effects and potential side effects associated with vernakalant use.
Vernakalant's mechanism of action involves selective inhibition of cardiac ion channels:
Vernakalant hydrochloride exhibits several important physical and chemical properties:
These properties are crucial for its formulation as an injectable medication.
Vernakalant hydrochloride is primarily used in clinical settings for:
Clinical studies have demonstrated its efficacy in achieving cardioversion within 90 minutes post-infusion with a favorable safety profile compared to traditional antiarrhythmic agents .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3